(5-chloro-2-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Descripción
The compound (5-chloro-2-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (hereafter referred to as Compound A) is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety. The piperazine is further substituted with a benzoyl group bearing a 5-chloro-2-nitrophenyl substituent.
Propiedades
IUPAC Name |
(5-chloro-2-nitrophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN8O3/c22-13-4-5-17(31(33)34)16(10-13)21(32)29-8-6-28(7-9-29)19-18-20(25-12-24-19)30(27-26-18)15-3-1-2-14(23)11-15/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDHNDSLKBQDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=C(C=CC(=C5)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (5-chloro-2-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with the CAS number 942012-95-5 , is a complex organic molecule that exhibits significant biological activities. Its structure comprises multiple pharmacologically relevant moieties, including a triazole and a piperazine , which are known for their diverse therapeutic potentials.
The biological activity of this compound is largely attributed to its structural components:
- Indole and Triazole Moieties : These are known to interact with various biological targets, influencing pathways related to inflammation, cancer cell proliferation, and microbial growth. The indole derivatives have been associated with antiviral and anticancer properties .
- Piperazine Ring : This structure enhances the compound's ability to penetrate biological membranes and interact with cellular targets.
Anticancer Activity
Research has indicated that compounds containing triazole rings exhibit potent anticancer activity. For instance:
- A study reported that triazole derivatives could inhibit key enzymes involved in cancer progression, such as thymidylate synthase and HDAC .
- The compound's structure suggests potential interactions with these enzymes, which may lead to reduced tumor cell viability.
Antimicrobial Properties
The presence of the triazole moiety also suggests significant antimicrobial potential:
- Triazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anti-inflammatory Effects
The compound may also exert anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways:
- Indole derivatives are known for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines .
Case Study 1: Anticancer Screening
In a study published in Cancer Research, a series of triazole derivatives were synthesized and screened for anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines. The compound showed promise in inhibiting cell proliferation at low concentrations .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various triazole compounds against clinical isolates of bacteria. The compound demonstrated superior efficacy against resistant strains of MRSA, outperforming traditional antibiotics like vancomycin .
Data Table: Summary of Biological Activities
Aplicaciones Científicas De Investigación
The biological activity of this compound primarily stems from its structural components, particularly the triazole and piperazine moieties. These structures are known for their diverse pharmacological effects:
- Anticancer Activity : Compounds containing triazole and piperazine have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and fungal pathogens. The presence of the nitrophenyl group is often associated with increased antimicrobial efficacy.
- CNS Activity : The piperazine ring is frequently linked to neuropharmacological effects, indicating potential applications in treating neurological disorders such as anxiety and depression.
Case Study 1: Anticancer Research
A study evaluated the anticancer properties of compounds structurally similar to (5-chloro-2-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone. Results indicated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .
Case Study 2: Antimicrobial Activity
Another research focused on assessing the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that derivatives containing the nitrophenyl group exhibited MIC values as low as 8 µg/mL against these pathogens .
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Chloro Group
The chloro substituent on the 5-chloro-2-nitrophenyl moiety is highly susceptible to nucleophilic substitution due to electron-withdrawing effects from the nitro group. Common reagents and outcomes include:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Aromatic substitution | Amines (e.g., NH₃, alkylamines) | 5-Amino-2-nitrophenyl derivative | |
| Ether formation | Alkoxides (e.g., NaOCH₃) | 5-Alkoxy-2-nitrophenyl analog | |
| Thioether synthesis | Thiols (e.g., RSH, base) | 5-Thioether-substituted product |
Reduction of the Nitro Group
The nitro group undergoes reduction to an amine, altering electronic properties and enhancing bioavailability. Catalytic hydrogenation is a common approach:
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂/Pd-C | Ethanol, RT, 6–12 h | 5-Chloro-2-aminophenyl derivative | |
| Fe/HCl | Reflux, acidic aqueous medium | 5-Chloro-2-aminophenyl analog |
Triazole Ring Functionalization
The triazolo[4,5-d]pyrimidine core participates in cycloaddition and cross-coupling reactions. For example:
1,3-Dipolar Cycloaddition
The triazole moiety can act as a dipolarophile in reactions with nitrilimines or diazo compounds:
| Dipole Source | Conditions | Product | Reference |
|---|---|---|---|
| Nitrilimines | Cu(OTf)₂, DCM, 25°C | Fused heterocyclic adducts | |
| Diazoacetates | Zn(OTf)₂, Et₃N, reflux | Pyrazole-fused derivatives |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the triazole C–H positions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Aryl-substituted triazole derivatives | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Arylated triazole analogs |
Piperazine Ring Modifications
The piperazine nitrogen atoms can undergo alkylation, acylation, or sulfonylation:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃ | N-Alkylpiperazine derivatives | |
| Acylation | Acetyl chloride, pyridine | N-Acylpiperazine analogs | |
| Sulfonylation | Tosyl chloride, DCM, 0°C | N-Sulfonylpiperazine products |
Reaction Condition Optimization
Critical parameters for high-yield transformations include:
Synthetic Challenges and Mitigation
Comparación Con Compuestos Similares
Structural Modifications and Substituent Effects
Key Findings from Structural Analysis
Electron-Withdrawing vs. In contrast, Compound B’s methoxy group (electron-donating) may reduce reactivity but improve pharmacokinetic properties such as reduced oxidative metabolism . The trifluoromethyl group in Compounds C and D introduces high lipophilicity, which correlates with improved blood-brain barrier penetration and metabolic stability .
Substituent Position Effects: The 5-chloro substituent in Compound A’s benzoyl group (meta to nitro) creates a distinct electronic environment compared to Compound D’s 4-chloro on the triazolo ring. This positional difference may influence steric interactions in enzyme binding pockets .
Molecular Weight and Solubility :
- Compound E (433.4 g/mol) has the lowest molecular weight among the analogs, suggesting better aqueous solubility and oral bioavailability. Conversely, Compound D (486.88 g/mol) and Compound A (~478.87 g/mol) may face challenges in absorption due to higher molecular weights .
Q & A
Q. What are the optimal synthetic routes for (5-chloro-2-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolopyrimidine core via cyclization of precursors like nitropyrimidines with azides under reflux in ethanol or DMF .
- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution, requiring catalysts like triethylamine and temperatures of 60–80°C .
- Step 3 : Methanone group coupling using chloro-2-nitrophenyl carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Critical Factors : Solvent polarity (DMF enhances nucleophilicity) and temperature control to avoid byproducts (e.g., nitro group reduction). Yields range from 45–65% depending on purification (HPLC or column chromatography) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to confirm piperazine connectivity (δ 3.5–4.0 ppm for N–CH) and triazole protons (δ 8.5–9.0 ppm). Fluorine-19 NMR identifies the 3-fluorophenyl group .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <5 ppm error to confirm the molecular formula .
- X-ray Crystallography : Resolve regiochemical uncertainties in the triazolopyrimidine core (e.g., N1 vs. N2 substitution) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro, fluoro) influence the compound’s reactivity in biological assays?
- Methodological Answer :
- Electron-Withdrawing Groups (NO, F) : Increase electrophilicity of the triazolopyrimidine core, enhancing interactions with nucleophilic residues (e.g., cysteine in enzyme active sites). This can be quantified via DFT calculations (HOMO-LUMO gaps) .
- Piperazine Flexibility : The basic piperazine nitrogen may facilitate pH-dependent solubility, critical for membrane permeability. Compare logP values (experimental vs. computational) to validate .
- Data Contradictions : If bioactivity varies unexpectedly, assess nitro group stability under assay conditions (e.g., reduction to amine in reducing environments) .
Q. What strategies mitigate off-target binding while maintaining affinity for the primary target (e.g., kinase or GPCR)?
- Methodological Answer :
- Selective Functionalization : Replace the 3-fluorophenyl group with bulkier substituents (e.g., 3,5-difluorophenyl) to sterically block off-target interactions .
- Pharmacophore Modeling : Map essential hydrogen-bond acceptors (triazole N) and hydrophobic regions (chlorophenyl) using software like Schrodinger .
- Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) against related targets (e.g., compare with triazolo[4,5-d]pyrimidine analogs) .
Q. How can discrepancies between in vitro potency and in vivo efficacy be systematically addressed?
- Methodological Answer :
- ADME Profiling :
- Solubility : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperazine N-dealkylation) .
- Contradiction Analysis : If in vitro IC is low (nM range) but in vivo activity is weak, evaluate plasma protein binding (e.g., >95% binding reduces free drug concentration) .
Key Challenges & Methodological Recommendations
- Synthetic Scalability : Multi-step routes risk low overall yields. Optimize via flow chemistry for intermediates .
- Biological Selectivity : Use cryo-EM or CETSA (Cellular Thermal Shift Assay) to confirm target engagement in complex matrices .
- Data Reproducibility : Standardize solvent systems (e.g., DMSO stock concentration ≤10 mM) to avoid aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
